1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride
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Overview
Description
1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties
Preparation Methods
The synthesis of 1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride involves several steps. One common method involves the condensation of appropriate pyrazole derivatives with primary amines. The reaction is typically carried out in the presence of a solvent such as ethanol and under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in antileishmanial activity, it may inhibit key enzymes in the parasite’s metabolic pathways, leading to its death . Molecular docking studies have shown that the compound fits well into the active sites of target enzymes, which justifies its biological activity .
Comparison with Similar Compounds
1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride can be compared with other pyrazole derivatives such as:
1-Methylpyrazole-4-boronic acid pinacol ester: Known for its use in organic synthesis and as a reagent in Suzuki coupling reactions.
1-Boc-pyrazole-4-boronic acid pinacol ester: Used in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and its potential for diverse pharmacological activities.
Properties
Molecular Formula |
C10H16ClN5 |
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Molecular Weight |
241.72 g/mol |
IUPAC Name |
1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H15N5.ClH/c1-8-10(6-13-15(8)3)11-4-9-5-12-14(2)7-9;/h5-7,11H,4H2,1-3H3;1H |
InChI Key |
JWVZRGPEQLLFPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC2=CN(N=C2)C.Cl |
Origin of Product |
United States |
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